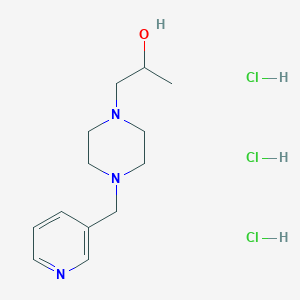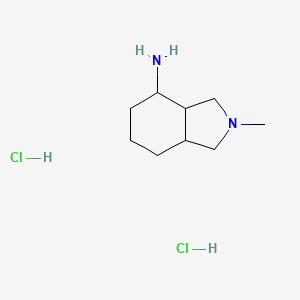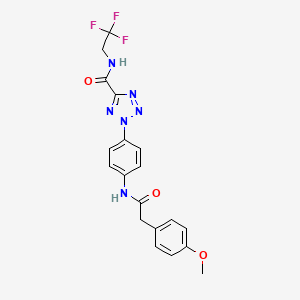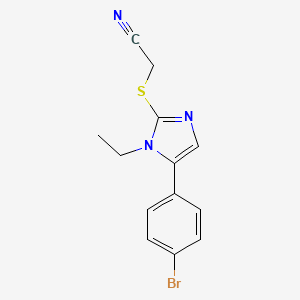
1-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)propan-2-ol trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)propan-2-ol trihydrochloride is a useful research compound. Its molecular formula is C13H24Cl3N3O and its molecular weight is 344.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiarrhythmic and Antihypertensive Effects
Studies have synthesized derivatives containing the 3-(4-arylpiperazin-1-yl)propyl moiety, demonstrating strong antiarrhythmic and antihypertensive activities. These effects are possibly related to alpha-adrenolytic properties, suggesting a pharmacological potential in cardiovascular diseases (Malawska et al., 2002).
Antimalarial Agents
Piperazine and pyrrolidine derivatives have been evaluated for their ability to inhibit the growth of Plasmodium falciparum, with certain compounds showing significant antiplasmodial activity. This suggests a pathway for developing new antimalarial therapies (Mendoza et al., 2011).
Antibacterial and Anticancer Evaluation
Research into 2-chloro-3-hetarylquinolines has led to the discovery of compounds with potent antibacterial and anticancer activity, highlighting the chemical structure's relevance in designing new therapeutic agents (Bondock & Gieman, 2015).
Anticonvulsant Activity
Derivatives synthesized from iminodiacetic acid and various amines have shown promising anticancer and anticonvulsant activities, indicating potential applications in neurology (Kumar et al., 2013).
Adenosine Receptor Antagonists
Functionalization strategies involving the molecule have led to the development of water-soluble compounds acting as human A₃ adenosine receptor antagonists, offering insights into designing drugs with improved pharmacokinetic profiles (Baraldi et al., 2012).
Wirkmechanismus
Target of Action
Similar compounds have been reported to exhibit anti-tubercular activity against mycobacterium tuberculosis .
Mode of Action
Compounds with similar structures have been reported to inhibit serotonin (5-ht) reuptake .
Biochemical Pathways
Similar compounds have been reported to affect the serotonin (5-ht) reuptake pathway .
Pharmacokinetics
A compound with a similar structure was reported to be stable in human liver microsomes, suggesting good pharmacokinetic properties .
Result of Action
Similar compounds have been reported to exhibit significant antimicrobial activity .
Action Environment
Similar compounds have been reported to be stable in human liver microsomes, suggesting that they may be stable in various physiological environments .
Eigenschaften
IUPAC Name |
1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]propan-2-ol;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O.3ClH/c1-12(17)10-15-5-7-16(8-6-15)11-13-3-2-4-14-9-13;;;/h2-4,9,12,17H,5-8,10-11H2,1H3;3*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUXPWPXFOTHEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)CC2=CN=CC=C2)O.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24Cl3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Amino-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione hydrobromide](/img/structure/B2601618.png)

![2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2601622.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)acetamide](/img/structure/B2601624.png)



![N-(2-chlorophenyl)-2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2601629.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-N-(3-methoxybenzyl)-3-methylpiperidine-3-carboxamide](/img/structure/B2601634.png)
![N-(1-cyanocyclopentyl)-2-[(cyanomethyl)(ethyl)amino]acetamide](/img/structure/B2601636.png)


![N-((6-(furan-3-yl)pyridin-3-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2601640.png)
